N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method is the reaction of o-phenylenediamine with ethyl formate to form the benzimidazole ring, followed by alkylation with ethyl iodide to introduce the ethyl group at the 1-position. The final step involves the acylation of the benzimidazole derivative with 4-methylbenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or amide derivatives.
Substitution: Substituted benzimidazole or amide derivatives.
Scientific Research Applications
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including its use as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to antimicrobial, anticancer, or antiviral effects . The specific pathways and targets depend on the biological context and the specific modifications of the benzimidazole structure.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-1H-benzimidazol-2-yl)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-3-methoxybenzamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-4-bromobenzamide
Uniqueness
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is unique due to the presence of both an ethyl group at the 1-position and a methylbenzamide moiety at the 2-position. This specific substitution pattern can influence its biological activity and chemical reactivity, making it distinct from other benzimidazole derivatives .
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-20-15-7-5-4-6-14(15)18-17(20)19-16(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTBDBZVGIQAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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